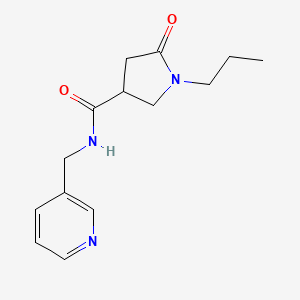![molecular formula C18H20ClFN2O2 B6127611 4-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6127611.png)
4-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole, commonly known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFM-2 belongs to the class of isoxazole derivatives and has been found to have several biochemical and physiological effects.
Scientific Research Applications
CFM-2 has been extensively studied for its potential applications in scientific research. It has been found to have several potential therapeutic uses, including as an analgesic, anti-inflammatory, and anti-convulsant agent. CFM-2 has also been studied for its potential use in treating addiction and as a neuroprotective agent.
Mechanism of Action
CFM-2 acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. CFM-2 binds to the α7nAChR and inhibits its activity, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate. This mechanism of action is believed to underlie the analgesic, anti-inflammatory, and anti-convulsant effects of CFM-2.
Biochemical and Physiological Effects:
CFM-2 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CFM-2 has also been found to have anti-convulsant effects in animal models of epilepsy. In addition, CFM-2 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CFM-2 has several advantages for use in lab experiments. It is a highly selective antagonist of the α7nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. CFM-2 is also relatively stable and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, CFM-2 has some limitations, including its relatively low solubility in water and its potential for off-target effects at higher concentrations.
Future Directions
There are several future directions for research on CFM-2. One area of interest is the potential use of CFM-2 as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of CFM-2 in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Further research is also needed to better understand the mechanism of action of CFM-2 and its potential off-target effects.
Synthesis Methods
CFM-2 can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorobenzoyl chloride with pyrrolidine, followed by the addition of ethyl 3-methylisoxazole-5-carboxylate. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to yield high purity and yield of CFM-2.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2/c1-3-16-18(11(2)21-24-16)15-8-5-9-22(15)17(23)10-12-13(19)6-4-7-14(12)20/h4,6-7,15H,3,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWXPZBIPYQGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-imidazol-1-yl)benzyl]-N'-phenylurea](/img/structure/B6127541.png)

![2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6127549.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6127555.png)
![3-(4-methoxyphenyl)-3-phenyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide](/img/structure/B6127556.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6127562.png)
![N~3~-[2-(2,4-dichlorophenyl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B6127582.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6127592.png)
![4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6127608.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127619.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6127626.png)
![N-(4-methoxybenzyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6127628.png)